3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one
CAS No.:
Cat. No.: VC17932582
Molecular Formula: C9H5ClFNO2
Molecular Weight: 213.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClFNO2 |
|---|---|
| Molecular Weight | 213.59 g/mol |
| IUPAC Name | 3-chloro-6-fluoro-4-hydroxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H5ClFNO2/c10-7-8(13)5-3-4(11)1-2-6(5)12-9(7)14/h1-3H,(H2,12,13,14) |
| Standard InChI Key | YNZVXCDHIWKQTR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1F)C(=C(C(=O)N2)Cl)O |
Introduction
Chemical Identity and Structural Features
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one (IUPAC name: 3-chloro-6-fluoro-4-hydroxy-1H-quinolin-2-one) belongs to the quinolin-2-one family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridone moiety. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅ClFNO₂ | |
| Molecular Weight | 213.59 g/mol | |
| CAS Number | VC17932582 | |
| SMILES | C1=CC2=C(C=C1F)C(=C(C(=O)N2)Cl)O | |
| InChIKey | YNZVXCDHIWKQTR-UHFFFAOYSA-N |
The planar aromatic system facilitates π-π stacking interactions, while the hydroxyl group at C4 and halogen atoms at C3 and C6 create distinct electronic environments. X-ray crystallography of analogous compounds reveals intramolecular hydrogen bonding between the C4 hydroxyl and C2 carbonyl groups, stabilizing the keto-enol tautomer .
Synthesis and Reaction Pathways
Traditional Multi-Step Synthesis
Conventional routes involve cyclocondensation of β-enaminones with malonic acid derivatives. For example:
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β-Enaminone Formation: Cyclohexanedione reacts with 4-fluoroaniline under CuBr catalysis to yield β-enaminone intermediates .
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Cyclization: Treatment with diethyl malonate in the presence of BiCl₃ induces cyclization, forming the quinolin-2-one core .
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Halogenation: Electrophilic chlorination at C3 using SOCl₂ or PCl₅ completes the synthesis.
This method typically achieves yields of 36–49% under reflux conditions but requires extended reaction times (48+ hours) .
Green Chemistry Approaches
Microwave-assisted synthesis using BiCl₃ catalysis significantly enhances efficiency:
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Conditions: Ethanol solvent, microwave irradiation (300 W, 80°C), 20-minute reaction time .
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Mechanism: BiCl₃ activates diethyl malonate’s carbonyl group, enabling nucleophilic attack by the β-enaminone’s amine moiety (Scheme 1) .
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Yield Improvement: 68–72% yield reported for analogous 4-hydroxy-2-quinolones .
Table 1: Comparative Synthesis Metrics
| Method | Yield (%) | Time | Catalyst |
|---|---|---|---|
| Traditional Reflux | 36–49 | 48 hours | None |
| Microwave-Assisted | 68–72 | 20 minutes | BiCl₃ |
Physicochemical Properties
Experimental and computed properties reveal the compound’s stability and reactivity profile:
| Property | Value | Source |
|---|---|---|
| Density | 1.53 g/cm³ (analogous) | |
| Boiling Point | 284.6°C (estimated) | |
| LogP | 1.89 (calc.) | |
| Vapor Pressure | 0.00138 mmHg at 25°C | |
| Aqueous Solubility | 2.1 mg/L (predicted) |
The low vapor pressure and moderate logP suggest limited environmental mobility but sufficient lipophilicity for membrane permeability in biological systems .
Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Mannich Base Derivatives: Reaction with pyrrolidine yields analogs showing 3-fold increased cytotoxicity .
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Metal Complexes: Coordination with transition metals enhances DNA intercalation capacity .
Material Science
Quinolin-2-one derivatives are explored as:
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